molecular formula C11H13N3O2 B3858811 N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide

N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide

Cat. No. B3858811
M. Wt: 219.24 g/mol
InChI Key: OTLCJBQLPVBOEF-CTTHXGCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide, commonly known as Pyridoxal Isonicotinoyl Hydrazone (PIH), is a chemical compound with potential applications in scientific research. PIH is a chelator, meaning it has the ability to bind to metal ions, and has been studied for its potential use in treating various diseases.

Mechanism of Action

N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide works by binding to metal ions such as iron, copper, and zinc. This binding prevents the metal ions from participating in harmful chemical reactions, which can lead to cell damage and death. In addition, N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can reduce the levels of iron in the body, which can be beneficial in the treatment of iron overload disorders. In addition, N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has been shown to have neuroprotective effects, which can be beneficial in the treatment of Parkinson's disease. N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is its ability to bind to metal ions, which can be useful in studies involving metal ions. However, one limitation is that N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can also bind to other molecules in the body, making it difficult to study its effects on specific targets.

Future Directions

There are several future directions for research on N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. One potential direction is the development of N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide-based therapies for the treatment of iron overload disorders. Another potential direction is the development of N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide-based therapies for the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide and its potential applications in cancer treatment.

Scientific Research Applications

N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has been studied for its potential use in treating various diseases such as cancer, Parkinson's disease, and iron overload disorders. Its chelating properties make it a potential candidate for the treatment of iron overload disorders, which occur when there is an excess of iron in the body.

properties

IUPAC Name

N-[(E)-[(E)-but-2-enylidene]amino]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-4-7-12-13-11(16)9-5-6-10(15)14(2)8-9/h3-8H,1-2H3,(H,13,16)/b4-3+,12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLCJBQLPVBOEF-CTTHXGCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=NNC(=O)C1=CN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=N/NC(=O)C1=CN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
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N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
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N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
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N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
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N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
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N'-2-buten-1-ylidene-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide

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